Vanillin isobutyrate
Overview
Description
Vanillin isobutyrate, also known as Isobutavan®, is a synthetic ingredient used in perfumery . It is colorless to slightly yellow and has a heavy, sweet, vanillin, nutmeg odor . It is used especially in white soap applications where discoloration might occur . This product is an excellent substitute for vanillin/ethyl vanillin because it is totally color stable . It has a sweet, creamy vanillic character reminiscent of white chocolate, cream soda, and a soft apricot feeling .
Synthesis Analysis
Vanillin isobutyrate can be synthesized by reacting methyl vanillin or ethyl vanillin with isobutyrate at a temperature of 60-120°C, using an alkali metal salt of low-grade carboxylic acid as a catalyst . The method is easy to operate, does not require any solvent, has a short reaction time, a simple post-treatment process, high product yield, good quality, short production period, low energy consumption, low cost, low environmental pollution, and is suitable for large-scale industrial production .
Molecular Structure Analysis
The molecular structure of vanillin isobutyrate has been studied using infrared spectroscopy . The students in the study proposed possible outcomes for the reaction of vanillin isobutyrate with a hydride source, ran the reaction, isolated the product, and acquired its infrared spectrum .
Chemical Reactions Analysis
In a laboratory experiment, first-semester organic chemistry students used mechanistic reasoning to propose possible outcomes for the reaction of vanillin isobutyrate with a hydride source . The students subsequently ran the reaction, isolated the product, and acquired its infrared spectrum .
Physical And Chemical Properties Analysis
Vanillin isobutyrate is a colorless to slightly yellow liquid or solid with a heavy, sweet, vanillin, nutmeg odor . It has a sweet, creamy vanillic character reminiscent of white chocolate, cream soda, and a soft apricot feeling .
Scientific Research Applications
Biotechnological Production
Vanillin, a key component in vanillin isobutyrate, is significant in biotechnological applications. It's used in foods, beverages, perfumes, and pharmaceuticals. Biotechnological production methods include bioconversion of lignin, phenolic stilbenes, isoeugenol, eugenol, ferulic acid, or aromatic amino acids, and de novo biosynthesis using fungi, bacteria, plant cells, or genetically engineered microorganisms (Priefert, Rabenhorst, & Steinbüchel, 2001).
Gastroprotective Activity
Vanillin exhibits gastroprotective activity, especially in ethanol-induced gastric ulcers in rats. It reduces gastric secretion and acidity, enhances mucosal defense, and suppresses inflammation and oxidative stress (Al Asmari et al., 2015).
Extraction from Aqueous Solutions
A study on the extraction of vanillin from aqueous solutions using a flat-sheet supported liquid membrane (FSSLM) system demonstrated efficient vanillin extraction, highlighting its potential for industrial applications (Zidi et al., 2011).
Use as a Renewable Chemical
Vanillin serves as a building block for the chemical industry, particularly in the synthesis of bio-based polymers. It's one of the few molecular phenolic compounds manufactured on an industrial scale from biomass (Fache, Boutevin, & Caillol, 2016).
Fragrance Biotechnology
Vanillin is crucial in fragrance biotechnology, used in food additives, beverages, pharmaceutical formulations, and various personal and home-use products. Biotechnological production of vanillin focuses on optimizing production from ferulic acid (Banerjee & Chattopadhyay, 2018).
Antioxidant and Protective Effects
Vanillin demonstrates natural antioxidant properties and offers protection against oxidative damage. Its role in ameliorating metribuzin-induced toxicity in rats highlights its potential as a protective agent against environmental stressors (Kadeche et al., 2016).
Biotransformation for Production
A study on Pseudomonas chlororaphis transforming isoeugenol to vanillin presents a biotechnological approach to vanillin production. This strain shows promise for efficient vanillin production, offering an alternative to chemical synthesis (Kasana et al., 2007).
Anti-Cancer Potential
Vanillin's effect on gene expression in human hepatocarcinoma cells suggests anti-cancer potential. It regulates genes involved in cell cycle and apoptosis, suppressing the activity of the AP-1 transcription factor and the phosphorylation of ERK, implicating its role in cancer therapy (Cheng et al., 2007).
Biobased Polymers
Vanillin is significant in the preparation of renewable polymers. It's a biobased aromatic compound industrially available for polymer synthesis, highlighting its relevance in sustainable material science (Fache, Boutevin, & Caillol, 2015).
Safety And Hazards
Vanillin isobutyrate may form combustible dust concentrations in air . Dust can form an explosive mixture with air. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for vanillin biosynthesis include the use of inexpensive precursors . Vanillin, one of the few biobased aromatic compounds available on an industrial level, is an attractive candidate for the synthesis of biobased polymers and polymer building blocks . The biological production of vanillin from renewable resources through microbial fermentation has gained great attention owing to its high selectivity and environmentally friendly properties .
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAKRUFBSTALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047201 | |
Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |
Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanillin isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
165.00 to 166.00 °C. @ 2.00 mm Hg | |
Record name | Vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillin isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.110-1.136 | |
Record name | Vanillin isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Vanillin isobutyrate | |
CAS RN |
20665-85-4 | |
Record name | Isobutavan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanillin isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-2-methoxyphenyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLIN ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vanillin isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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